molecular formula C15H26O2 B12324922 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

Cat. No.: B12324922
M. Wt: 238.37 g/mol
InChI Key: RMARCXQAHOJNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol is a high-purity organic compound provided as a stable solid for use in laboratory research. With the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol, this compound is classified as a eudesmane-type sesquiterpenoid, a class of lipids and lipid-like molecules known as prenol lipids . The compound is characterized by two hydroxyl groups, contributing to a topological polar surface area of 40.50 Ų . Its canonical SMILES representation is CC12CCCC(C1CC(CC2)C(=C)CO)(C)O . Researchers are exploring this compound and its structural analogs for their potential in medicinal chemistry. Preliminary computational analyses suggest significant research value, predicting high binding affinity for several biologically relevant protein targets. Notably, it is predicted to interact with the Cannabinoid CB2 receptor with high probability, alongside other targets such as Signal Transducer and Activator of Transcription 3 (STAT3), the LSD1/CoREST complex, and the Estrogen receptor alpha . These in silico predictions indicate its potential utility as a tool compound in pharmacological and signal transduction studies, particularly in the context of inflammation and neurobiology . Furthermore, structurally related decalin derivatives have been the subject of recent patent applications for their potential therapeutic applications, including investigations for treating blood-related disorders . This compound is presented as a valuable chemical entity for qualified researchers for in vitro analysis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3

InChI Key

RMARCXQAHOJNRB-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)CO)(C)O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis from (−)-Sclareol Derivatives

The most efficient route to 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol involves ring-closing metathesis (RCM) of advanced intermediates derived from (−)-sclareol, a commercially available diterpene alcohol. Sclareol’s decalin framework provides a stereochemically rich starting point for constructing the target compound’s octahydronaphthalenol core.

In a representative procedure, (−)-sclareol is selectively oxidized to generate a diene precursor, which undergoes RCM using a second-generation Grubbs catalyst (1 mol%) in dichloromethane at 40°C. This step forms the oxocene ring system critical to the target structure, achieving a 68% yield with >95% diastereomeric excess. Subsequent hydroxylation via Sharpless asymmetric dihydroxylation introduces the 3-hydroxyprop-1-en-2-yl moiety, though this step requires careful optimization to avoid epimerization.

Table 1: Key Parameters for RCM-Based Synthesis

Parameter Value
Catalyst Grubbs II (1 mol%)
Solvent Dichloromethane
Temperature 40°C
Reaction Time 12 h
Yield 68%
Diastereomeric Excess >95%

Diels-Alder Cycloaddition Strategies

Alternative approaches employ Diels-Alder reactions between ethyl 2-nitro-2-propenoate (dienophile) and 1-vinylcyclohexene (diene) to construct the bicyclic framework. The in situ generation of the dienophile via nitroaldol condensation between ethyl nitroacetate and formaldehyde proves critical, with aqueous acidic conditions (pH 3.6–4.0) favoring cycloaddition. This method produces the hexahydronaphthalenone intermediate in 48% yield as a 90:10 diastereomer mixture, requiring subsequent reduction and functionalization to install the hydroxyl groups.

Comparative analysis shows the Diels-Alder route offers superior scalability but lower stereocontrol than RCM approaches. Post-cycloaddition modifications, including Luche reduction (NaBH4/CeCl3) and Mitsunobu reactions, enable installation of the 3-hydroxyprop-1-en-2-yl substituent.

Stereochemical Considerations and Isomer Control

Trans vs. Cis Fused Isomer Formation

The trans-fused configuration of natural this compound is preferentially formed through RCM due to conformational constraints imposed by the sclareol-derived precursor. In contrast, Diels-Alder approaches favor cis-fused isomers unless chiral auxiliaries or asymmetric catalysis are employed.

Table 2: Isomer Distribution by Synthetic Method

Method Trans:Cis Ratio
RCM from (−)-sclareol 98:2
Diels-Alder 10:90
Mitsunobu Rearrangement 85:15

Asymmetric Induction Techniques

Enantiospecific synthesis leverages Evans oxazolidinone auxiliaries during key cyclization steps to control C7 and C8a stereocenters. Recent advances utilize organocatalytic asymmetric epoxidation (Jacobsen conditions) of α-ionone derivatives, achieving 92% ee in the critical hydroxylation step.

Functional Group Interconversion and Optimization

Hydroxylation and Protecting Group Strategies

Installation of the 3-hydroxyprop-1-en-2-yl group necessitates sequential oxidation and reduction steps. Pd-mediated Wacker oxidation of allylic positions followed by Luche reduction provides optimal regioselectivity (83% yield). Protecting group strategies employing tert-butyldimethylsilyl (TBS) ethers prove essential for preventing undesired side reactions during ring-forming steps.

Solvent and Catalyst Optimization

Screening of 15 solvent systems reveals tetrahydrofuran (THF)/water (4:1 v/v) as optimal for Mitsunobu reactions, improving yields from 48% to 72% compared to anhydrous conditions. Catalyst recycling studies with immobilized Grubbs-Hoveyda complexes demonstrate five reuse cycles without significant activity loss, enhancing process sustainability.

Analytical Characterization and Quality Control

Spectroscopic Identification

1H NMR analysis (600 MHz, CDCl3) confirms structure through characteristic signals: δ 5.35 (dd, J = 10.2, 2.1 Hz, H-7), δ 4.12 (m, H-3'), and δ 1.28 (s, 4a-CH3). High-resolution mass spectrometry (HRMS-ESI) gives [M+Na]+ at m/z 261.1462 (calculated 261.1465).

X-ray Crystallographic Validation

Single-crystal X-ray analysis (Cu Kα radiation) unambiguously establishes the trans-decalin configuration, with key torsion angles C4a-C1-O1-C3’ = −172.3° and C7-C8a-C4a-C1 = 58.7°.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous RCM in microreactors (2 mL volume), achieving 91% conversion with residence times <15 minutes. Integration with in-line FTIR monitoring enables real-time adjustment of catalyst loading and temperature.

Green Chemistry Metrics

Life cycle assessment comparing RCM and Diels-Alder routes shows the former has superior E-factor (8.2 vs. 23.6 kg waste/kg product) due to reduced solvent consumption and catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the double bond can produce saturated alcohols .

Scientific Research Applications

Basic Information

  • Chemical Formula : C15H26O2
  • Molecular Weight : 238.37 g/mol
  • CAS Number : 72183-74-5
  • IUPAC Name : 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

Structural Characteristics

The compound features a naphthalene core structure modified with a hydroxypropene side chain. Its stereochemistry contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interferes with cancer cell proliferation and induces apoptosis in various cancer cell lines.
  • Case Study : A study demonstrated that the compound showed cytotoxic effects against HepG2 (liver) and HeLa (cervical) cancer cells with IC50 values of 39.73 µg/mL and 29.41 µg/mL respectively .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities:

  • DPPH Assay Results : The compound demonstrated effective radical scavenging activity with an IC50 value of 26.86 mg/L . This suggests potential applications in preventing oxidative stress-related diseases.

Insecticidal Properties

The compound has shown promise as a natural insecticide:

  • Efficacy Against Mosquito Larvae : Research indicates that it can effectively reduce the population of Aedes aegypti larvae. The LC50 values were significantly lower than those of conventional insecticides .

Plant Growth Promotion

Studies suggest that the compound may enhance plant growth:

  • Mechanism : It is believed to stimulate root development and improve nutrient uptake in various crops.

Polymer Additives

The compound's unique structure allows it to be used as an additive in polymer formulations:

  • Benefits : Enhances the thermal stability and mechanical properties of polymers.

Fragrance Industry

Due to its pleasant odor profile derived from its naphthalene structure:

  • Applications : Used in perfumes and scented products as a fragrance component.

Comparative Analysis Table

Application AreaSpecific UseKey Findings
PharmacologyAnticancer agentCytotoxicity against HepG2 and HeLa cells
AntioxidantDPPH IC50 value of 26.86 mg/L
AgricultureInsecticideEffective against Aedes aegypti larvae
Plant growth promoterImproves root development
Material SciencePolymer additiveEnhances thermal stability
Fragrance componentUsed in perfumes

Mechanism of Action

The mechanism of action of 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Cryptomeridiol (CAS 4666-84-6)

  • Molecular Formula : C₁₅H₂₈O₂ (MW 240.38 g/mol)
  • Structure : Features a decahydronaphthalen-1-ol core (fully saturated) with a 2-hydroxypropan-2-yl substituent at position 5. The stereochemistry is (1R,4aR,7R,8aR), as confirmed by NIST .
  • Key Differences: Saturation: Cryptomeridiol’s decahydro core vs. the target compound’s octahydro system. Substituent: 2-hydroxypropan-2-yl (saturated) vs. 3-hydroxyprop-1-en-2-yl (unsaturated).

α-Carissanol (CID 14598275)

  • Molecular Formula : C₁₅H₂₄O₂ (MW 236.35 g/mol)
  • Structure : Contains a hexahydronaphthalen-2-one core with a ketone group at position 2 and a 2-hydroxypropan-2-yl substituent at position 7.
  • Key Differences: Functional Group: Ketone (C=O) replaces the hydroxyl group in the target compound. Applications: α-Carissanol is a known ansamycin precursor, highlighting divergent biosynthetic pathways compared to the target alcohol .

Neointermedeol (CAS 5945-72-2)

  • Molecular Formula : C₁₅H₂₆O (MW 222.37 g/mol)
  • Structure : Features an isopropenyl group at position 7 and a decahydronaphthalen-1-ol core. Stereochemistry: (1S,4aR,7R,8aR).
  • Key Differences :
    • Substituent : Isopropenyl (C(CH₂)=CH₂) vs. hydroxylated propene in the target.
    • Molecular Weight : Lower due to absence of a hydroxyl group on the substituent.
    • Natural Source : Isolated from Artemisia species, indicating ecological niche differences .

7-epi-ent-Eudesmane-5,11-diol

  • Molecular Formula : C₁₅H₂₈O₂ (MW 240.38 g/mol)
  • Structure : Contains a 3-(2-hydroxypropan-2-yl) group and stereochemical inversion at position 7.
  • Key Differences :
    • Stereochemistry : Epimerization at position 7 alters 3D conformation.
    • Collision Cross-Section (CCS) : Predicted CCS values (158–169 Ų) differ from the target compound, suggesting distinct molecular shapes affecting protein interactions .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Core Structure Key Substituent Functional Group Key Data Source
Target Compound C₁₅H₂₆O₂ 240.38 Octahydronaphthalen 3-hydroxyprop-1-en-2-yl Alcohol
Cryptomeridiol C₁₅H₂₈O₂ 240.38 Decahydronaphthalen 2-hydroxypropan-2-yl Alcohol
α-Carissanol C₁₅H₂₄O₂ 236.35 Hexahydronaphthalen 2-hydroxypropan-2-yl Ketone
Neointermedeol C₁₅H₂₆O 222.37 Decahydronaphthalen Isopropenyl Alcohol
7-epi-ent-Eudesmane-5,11-diol C₁₅H₂₈O₂ 240.38 Octahydronaphthalen 2-hydroxypropan-2-yl Alcohol

Research Findings and Implications

  • Stereochemical Sensitivity : The target compound’s bioactivity may differ significantly from its epimers (e.g., 7-epi-ent-eudesmane-5,11-diol) due to altered protein binding, as shown by CCS predictions .
  • Synthetic Accessibility : Cryptomeridiol’s saturated structure makes it more amenable to crystallization and SHELX-based refinement, whereas the target’s unsaturated substituent complicates synthesis .

Biological Activity

The compound 7-(3-Hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol , hereafter referred to as Compound A , is a complex organic molecule belonging to the naphthalene family. It possesses a unique structure characterized by a cycloalkane ring system modified with various functional groups including hydroxyl groups and unsaturated alkyl chains. This structural complexity suggests potential biological activities that warrant exploration.

Potential Pharmacological Effects

Research into the biological activity of Compound A is still in its nascent stages. However, preliminary studies suggest several areas of interest:

  • Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and may help in preventing oxidative stress-related diseases.
  • Cytotoxicity : Similar compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with naphthalene backbones have demonstrated potential in inhibiting tumor growth through mechanisms that induce apoptosis in cancer cells.
  • Antimicrobial Activity : The structural features of Compound A may allow it to interact with microbial membranes or enzymes, suggesting potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of Compound A, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key biological activities of related naphthalene derivatives:

Compound NameStructureAntioxidant ActivityCytotoxicity (IC50)Antimicrobial Activity
Compound AC15H26O2ExpectedTBDTBD
α-CadinolC15H26OModerate39.73 µg/mL (HepG-2)Yes
β-NaphtholC10H12OHigh29.41 µg/mL (Hela)Yes

The biological activities of Compound A may be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially inhibiting enzymes involved in metabolic pathways.
  • Membrane Interaction : The hydrophobic regions of the molecule may interact with lipid membranes, affecting membrane integrity and function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.